molecular formula C15H13N5 B187776 3-Hydrazino-5,6-diphenyl-1,2,4-triazine CAS No. 21383-24-4

3-Hydrazino-5,6-diphenyl-1,2,4-triazine

Cat. No.: B187776
CAS No.: 21383-24-4
M. Wt: 263.3 g/mol
InChI Key: CBWZPMAODJSGAT-UHFFFAOYSA-N
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Description

3-Hydrazino-5,6-diphenyl-1,2,4-triazine is a chemical compound with the molecular formula C15H13N5 . It has a molecular weight of 263.30 g/mol . The IUPAC name for this compound is (5,6-diphenyl-1,2,4-triazin-3-yl)hydrazine .


Synthesis Analysis

The synthesis and chemical behavior of 3-functionalized 5,6-diphenyl-1,2,4-triazines towards some electrophilic and nucleophilic reagents are reviewed . For instance, the reaction of 5,6-diphenyl-3-hydrazino-1,2,4-triazine with bis(methylthio)methylene]malononitrile has been reported .


Molecular Structure Analysis

The structure of this compound contains total 35 bond(s); 22 non-H bond(s), 18 multiple bond(s), 3 rotatable bond(s), 18 aromatic bond(s), 3 six-membered ring(s), and 1 N hydrazine(s) .


Chemical Reactions Analysis

The behavior of this compound as an electron donor towards different electron acceptors activated carbonitriles has been investigated .


Physical and Chemical Properties Analysis

The compound has a topological polar surface area of 76.7 Ų and a heavy atom count of 20 . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 3 .

Scientific Research Applications

  • Synthesis of Triazolotriazines and Triazolo[5,1-c][1,2,4]triazines : 3-Hydrazino-5,6-diphenyl-1,2,4-triazine can be used to synthesize triazolotriazines and isomeric triazolo[5,1-c][1,2,4]triazines, which have potential applications in heterocyclic chemistry (Gray & Stevens, 1976).

  • Formation of Bis Triazinyl Hydrazones with Sugars : This compound reacts with various sugars like D(−)fructose, D(+)glucose, D(−)ribose, and D(−)arabinose to form bis triazinyl hydrazones, which could be of interest in carbohydrate chemistry (Eid, 1991).

  • Antimicrobial Activity : Certain derivatives synthesized from this compound have shown weak to moderate antimicrobial activities against bacteria like Escherichia coli, Bacillus subtilis, and Staphylococcus aureus (Shaban, Taha, & Hamouda, 1998).

  • Potential Anticancer Agents : The acylation of this compound has led to the synthesis of heterocyclic carbohydrazides showing activity against leukemia cell lines, indicating potential as anticancer agents (Mansour, Eid, & Khalil, 2003).

  • Chemical Reactivity Studies : Research has also focused on the chemical reactivity of this compound with π-acceptors and the synthesis of novel heterocyclic systems, contributing to the understanding of its reactivity and potential applications in synthetic chemistry (Abdel-Rahman & Abdel-Monem, 2007).

  • Corrosion Inhibition Studies : Derivatives of this compound have been studied for their corrosion inhibition performance on mild steel, indicating their potential applications in industrial corrosion prevention (Singh et al., 2018).

Mechanism of Action

Future Directions

Future research could focus on the development of new complexes of 1,2,4-triazine that have in vitro anti-fouling activity against diverse cancers . In particular, triazine hybrids are able to overcome drug resistance and reduce side effects .

Biochemical Analysis

Biochemical Properties

The compound’s reactivity as an electron donor towards different electron acceptors has been investigated , suggesting it may interact with various enzymes, proteins, and other biomolecules in biochemical reactions.

Cellular Effects

Given the broad range of biological activities exhibited by 1,2,4-triazine derivatives , it is plausible that this compound could influence various types of cells and cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known to react with different electron acceptors , suggesting it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Metabolic Pathways

Given its chemical reactivity , it may interact with various enzymes or cofactors and could potentially influence metabolic flux or metabolite levels.

Properties

IUPAC Name

(5,6-diphenyl-1,2,4-triazin-3-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5/c16-18-15-17-13(11-7-3-1-4-8-11)14(19-20-15)12-9-5-2-6-10-12/h1-10H,16H2,(H,17,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBWZPMAODJSGAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=NC(=N2)NN)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20345046
Record name 3-Hydrazino-5,6-diphenyl-1,2,4-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20345046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21383-24-4
Record name 3-Hydrazinyl-5,6-diphenyl-1,2,4-triazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21383-24-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydrazino-5,6-diphenyl-1,2,4-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20345046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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